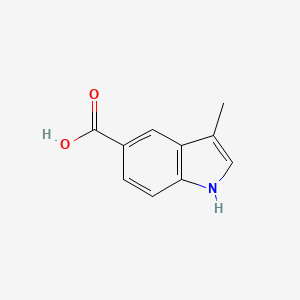

3-Methyl-1H-indole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-5-11-9-3-2-7(10(12)13)4-8(6)9/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUSFHSAVRYCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588699 | |

| Record name | 3-Methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588688-44-2 | |

| Record name | 3-Methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1H-indole-5-carboxylic acid: Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1H-indole-5-carboxylic acid, a key heterocyclic building block, has garnered significant attention in medicinal chemistry and drug discovery. Its substituted indole framework is a common motif in a plethora of biologically active compounds. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this important molecule. We will delve into the foundational principles of indole chemistry that paved the way for its creation, explore the classical synthetic routes that were likely employed in its early preparations, and trace the development of more modern and efficient methodologies. This guide aims to equip researchers with a thorough understanding of the historical context and synthetic strategies surrounding this compound, thereby facilitating its application in contemporary research and development.

Introduction: The Significance of the Indole Nucleus

The indole ring system, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring, is a privileged scaffold in medicinal chemistry.[1] Its prevalence in natural products, such as the amino acid tryptophan, and its role as a core component in numerous pharmaceuticals underscore its biological importance. The unique electronic properties of the indole nucleus allow it to participate in various non-covalent interactions with biological targets, making it an attractive pharmacophore.

This compound combines the key features of a substituted indole with a carboxylic acid moiety, providing a versatile handle for further chemical modifications. The methyl group at the 3-position and the carboxylic acid at the 5-position offer distinct points for diversification, enabling the exploration of structure-activity relationships in drug design.

The Dawn of Indole Chemistry: A Brief Historical Context

The journey into the world of indoles began in the 19th century with the work of Adolf von Baeyer on the degradation of the natural dye, indigo. In 1866, Baeyer first synthesized the parent indole molecule. This seminal work laid the groundwork for the development of a rich and diverse field of heterocyclic chemistry.

Following this discovery, several classical named reactions for the synthesis of the indole ring were established, which remain fundamental to this day:

-

Fischer Indole Synthesis (1883): Developed by Emil Fischer, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and an aldehyde or ketone.[2] It is one of the most widely used methods for constructing the indole nucleus.

-

Reissert Indole Synthesis (1897): This method utilizes the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid, which can then be decarboxylated.[3]

-

Japp-Klingemann Reaction (1887): This reaction provides a route to the arylhydrazones required for the Fischer indole synthesis, starting from a β-keto-acid or β-keto-ester and an aryl diazonium salt.[4]

These foundational synthetic strategies provided the chemical toolbox necessary for the eventual synthesis of a vast array of substituted indoles, including this compound.

The Emergence of this compound: A Synthetic History

Early Synthetic Approaches: A Plausible Retrosynthesis

Given the established synthetic routes, the early preparations of this compound likely employed a multi-step sequence based on the Fischer indole synthesis.

A plausible historical route would involve:

-

Formation of a Substituted Phenylhydrazine: The synthesis would likely commence with a commercially available substituted aniline, such as 4-aminobenzoic acid. Diazotization followed by reduction would yield the corresponding 4-carboxyphenylhydrazine.

-

Japp-Klingemann Reaction: This hydrazine could then be reacted with a suitable β-keto-ester, such as ethyl 2-methylacetoacetate, via the Japp-Klingemann reaction to furnish the necessary hydrazone intermediate.

-

Fischer Indole Synthesis: The resulting hydrazone would then undergo an acid-catalyzed Fischer cyclization to yield the ethyl ester of 2,3-dimethyl-1H-indole-5-carboxylic acid. Subsequent selective removal of the 2-methyl group or starting with a different ketone in the Fischer synthesis would lead to the desired product.

An alternative early approach could have involved the Reissert indole synthesis . Starting from 4-methyl-3-nitrotoluene, condensation with diethyl oxalate followed by reductive cyclization would yield an indole-2-carboxylic acid intermediate. Subsequent functional group manipulations would be required to introduce the 3-methyl group and adjust the position of the carboxylic acid.

A significant milestone in the synthesis of indole carboxylic acids was a general carboxylation method patented in 1959. This process involved the direct carboxylation of an indole or a substituted indole with carbon dioxide under pressure in the presence of an alkali metal carbonate.[5] This method could theoretically be applied to 3-methylindole to produce a mixture of indole carboxylic acids, from which the 5-carboxy isomer could be isolated.

Evolution and Modern Synthetic Methodologies

As organic synthesis techniques advanced, more refined and direct methods for the preparation of this compound and its derivatives have been developed. A notable example is the work of Heinrich and Böttcher in 2004, who described a "new synthesis of indole 5-carboxylic acids" utilizing a Japp-Klingemann type Fischer-indole synthesis protocol.[6] This highlights the enduring utility of these classical reactions, albeit with modern improvements in reaction conditions and reagent selection.

Modern synthetic strategies often focus on improving efficiency, scalability, and functional group tolerance. The use of palladium-catalyzed cross-coupling reactions and other transition-metal-mediated transformations has also expanded the toolbox for constructing complex indole derivatives.

Experimental Protocols: A Glimpse into Historical and Modern Syntheses

To provide a practical understanding, this section outlines a generalized experimental protocol for a classical and a more contemporary approach to the synthesis of indole-5-carboxylic acid derivatives.

Classical Approach: Fischer Indole Synthesis via Japp-Klingemann Reaction

This protocol is a generalized representation of how this compound could have been synthesized using classical methods.

Step 1: Preparation of 4-Carboxyphenylhydrazone

-

Diazotization of 4-Aminobenzoic Acid: 4-Aminobenzoic acid is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.

-

Reduction to Hydrazine: The resulting diazonium salt solution is slowly added to a cold solution of a reducing agent, such as sodium sulfite or stannous chloride, to yield 4-carboxyphenylhydrazine.

-

Japp-Klingemann Reaction: The isolated 4-carboxyphenylhydrazine is then reacted with ethyl 2-methylacetoacetate in a suitable solvent, such as ethanol, in the presence of a base like sodium acetate, to form the corresponding hydrazone.

Step 2: Fischer Indole Cyclization

-

The crude hydrazone from Step 1 is dissolved in a suitable solvent, such as glacial acetic acid or ethanol.

-

A strong acid catalyst, like sulfuric acid or polyphosphoric acid, is added.

-

The mixture is heated to reflux for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

The reaction mixture is cooled and poured into ice water, leading to the precipitation of the crude indole ester.

-

The ester is then hydrolyzed to the carboxylic acid using standard basic or acidic hydrolysis conditions.

Causality Behind Experimental Choices: The use of low temperatures during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The choice of a strong acid in the Fischer synthesis is necessary to promote the[5][5]-sigmatropic rearrangement that is central to the cyclization mechanism.

Modern Approach: Palladium-Catalyzed Synthesis (Illustrative)

Modern syntheses often employ more sophisticated and efficient methods. While a specific palladium-catalyzed synthesis for this compound is not detailed in the initial search, a general workflow can be conceptualized based on modern synthetic strategies.

Workflow: Conceptual Palladium-Catalyzed Indole Synthesis

Caption: Conceptual workflow for a modern palladium-catalyzed indole synthesis.

Experimental Protocol (Generalized)

-

A reaction vessel is charged with a substituted o-haloaniline or o-alkynyl aniline, an alkyne, a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., a phosphine ligand), and a base in a suitable solvent.

-

The mixture is heated under an inert atmosphere until the starting materials are consumed.

-

The crude product is purified by column chromatography to yield the indole ester.

-

The ester is then hydrolyzed to the carboxylic acid.

Causality Behind Experimental Choices: Palladium catalysts are highly effective in forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of the indole ring with high efficiency and regioselectivity. The choice of ligand is crucial for modulating the reactivity and stability of the palladium catalyst.

Characterization and Data

The identification and characterization of this compound rely on standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Appearance | Off-white to light yellow powder |

| Melting Point | 218-222 °C |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the benzene and pyrrole rings, a singlet for the methyl group at the 3-position, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms of the indole ring system and the carbon of the carboxylic acid group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

The history of this compound is intrinsically linked to the broader history of indole chemistry. From the foundational discoveries of the 19th century to the development of powerful synthetic methodologies, the path to this valuable building block has been paved by the ingenuity of organic chemists. While the first synthesis of this specific molecule may not be a singular, celebrated event, its preparation was made possible by the robust and versatile classical reactions that remain relevant today. Modern synthetic chemistry continues to refine and improve upon these methods, ensuring that this compound and its derivatives will continue to be readily accessible and play a vital role in the future of drug discovery and materials science.

References

- 1. US8957093B2 - N-biphenylmethylindole modulators of PPARG - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. 5-Methylindole synthesis - chemicalbook [chemicalbook.com]

- 6. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 3-Methyl-1H-indole-5-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1H-indole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of drug discovery for decades. Within this class, this compound represents a key building block, combining the structural features of the indole ring with a versatile carboxylic acid handle for further synthetic elaboration.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and reactivity of this compound. The content is tailored for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this compound for its effective utilization in research and development projects.

This compound is an organic compound featuring a bicyclic indole core, substituted with a methyl group at the C3 position and a carboxylic acid at the C5 position. This substitution pattern is critical as it blocks the most reactive C3 position of the indole ring, directing further electrophilic substitution, and provides a functional group for amide coupling and other transformations.

An In-depth Technical Guide to 3-Methyl-1H-indole-5-carboxylic acid (CAS: 588688-44-2)

This technical guide provides a comprehensive overview of 3-Methyl-1H-indole-5-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, and potential biological significance, offering a scientifically grounded resource for professionals in the field.

Chemical Identity and Physicochemical Properties

This compound is a derivative of indole, a ubiquitous bicyclic aromatic heterocycle that forms the core of many biologically active compounds. The presence of a methyl group at the 3-position and a carboxylic acid at the 5-position defines its unique chemical architecture and potential for specific molecular interactions.

| Property | Value | Source(s) |

| CAS Number | 588688-44-2 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.19 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥95% | [1] |

| Predicted Boiling Point | 416.9 ± 25.0 °C | [2] |

| Predicted Density | 1.340 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 4.49 ± 0.30 | [2] |

| Storage | Sealed in a dry environment at room temperature | [2] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be approached through a multi-step process, commonly involving the well-established Fischer indole synthesis followed by ester hydrolysis. This methodology offers a versatile route to various substituted indoles.[3][4][5]

Proposed Synthetic Workflow

A logical and experimentally validated approach involves the synthesis of the methyl ester precursor, Methyl 3-methyl-1H-indole-5-carboxylate, which is then hydrolyzed to the final carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

This procedure is adapted from established Fischer indole synthesis methodologies.[3][4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydrazinobenzoic acid in a suitable solvent such as ethanol or acetic acid.

-

Addition of Ketone: Add a slight excess of acetone to the solution.

-

Acid Catalysis: Introduce a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the mixture and neutralize the acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield Methyl 3-methyl-1H-indole-5-carboxylate.

This protocol is based on standard procedures for the hydrolysis of esters.[6]

-

Reaction Setup: Dissolve Methyl 3-methyl-1H-indole-5-carboxylate in a mixture of methanol and water.

-

Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Heating: Stir the mixture at room temperature or gently heat to reflux to expedite the reaction, monitoring by TLC.

-

Acidification and Isolation: Once the hydrolysis is complete, cool the reaction mixture and remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

Product Collection: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Data (of Methyl Ester Precursor)

| Spectroscopic Data for Methyl 3-methyl-1H-indole-5-carboxylate | |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.38 (s, 1H), 8.17 (s, 1H), 7.92 (dd, J = 8.6, 1.5 Hz, 1H), 7.36 (d, J = 8.6 Hz, 1H), 7.04 (s, 1H), 3.96 (d, J = 3.9 Hz, 3H), 2.38 (d, J = 0.8 Hz, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 168.45, 138.97, 128.08, 123.41, 122.89, 122.08, 121.31, 113.41, 110.69, 51.93, 9.67 |

Source: The Royal Society of Chemistry, Supporting Information.[3]

The hydrolysis of the methyl ester to the carboxylic acid would be expected to result in the disappearance of the methoxy group signal (around 3.96 ppm in ¹H NMR and 51.93 ppm in ¹³C NMR) and a downfield shift of the carbonyl carbon signal in the ¹³C NMR spectrum.

Biological Activity and Therapeutic Potential

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[7] Derivatives of indole carboxylic acid have demonstrated a broad spectrum of biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties.

Caption: Potential biological activities based on the indole carboxylic acid scaffold.

While specific biological data for this compound is not extensively documented in publicly available literature, its structural features suggest several avenues for investigation:

-

As a Building Block: The carboxylic acid functionality makes it an ideal intermediate for the synthesis of more complex molecules, such as amides and esters, which can be screened for various biological targets. The indole-5-carboxamide moiety, for instance, is found in potent antagonists of peptidoleukotrienes.[8]

-

Anticancer Research: Numerous indole derivatives, including those with carboxylic acid groups, have been investigated as potential anticancer agents. For example, certain 5-hydroxyindole-3-carboxylic acid derivatives have shown cytotoxicity against breast cancer cells.[9]

-

Antimicrobial Applications: The indole scaffold is also present in compounds with antimicrobial properties. Indole-3-carboxamide derivatives have been explored as potential antibacterial agents.[10]

The specific substitution pattern of a methyl group at the 3-position and a carboxylic acid at the 5-position may confer unique selectivity and potency for certain biological targets, warranting further screening and investigation.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, chemical entity. Its straightforward synthesis from readily available starting materials makes it an accessible tool for researchers. The established importance of the indole carboxylic acid scaffold in drug discovery strongly suggests that this compound and its derivatives hold potential for the development of novel therapeutic agents.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets, including kinases, G-protein coupled receptors, and microbial enzymes.

-

Derivative Synthesis: Utilizing the carboxylic acid handle to generate libraries of amides and esters for structure-activity relationship (SAR) studies.

-

Pharmacokinetic Profiling: Should biological activity be identified, subsequent studies on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its active derivatives will be crucial.

This technical guide provides a foundational understanding of this compound, intended to catalyze further research and unlock its potential in the advancement of science and medicine.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 6. jocpr.com [jocpr.com]

- 7. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]

- 9. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Elucidation of 3-Methyl-1H-indole-5-carboxylic acid: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic characteristics of 3-Methyl-1H-indole-5-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The structural complexity and functional group interplay within this molecule necessitate a multi-faceted spectroscopic approach for unambiguous identification and characterization. This document, intended for researchers, scientists, and professionals in drug development, offers an in-depth exploration of the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Introduction

This compound (Molecular Formula: C₁₀H₉NO₂, Molecular Weight: 175.18 g/mol ) belongs to the indole family, a ubiquitous scaffold in numerous biologically active compounds. The strategic placement of a methyl group at the C3 position and a carboxylic acid at the C5 position imparts unique electronic and steric properties, making it a valuable building block in the synthesis of targeted therapeutic agents. Accurate interpretation of its spectroscopic data is paramount for quality control, reaction monitoring, and understanding its chemical behavior.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals corresponding to each unique proton.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H (H1) | ~11.5 | br s | - |

| C2-H | ~7.3 | s | - |

| C4-H | ~8.1 | d | ~1.5 |

| C6-H | ~7.8 | dd | ~8.5, ~1.5 |

| C7-H | ~7.4 | d | ~8.5 |

| C3-CH₃ | ~2.3 | s | - |

| COOH | ~12.5 | br s | - |

Interpretation and Rationale:

-

Indole N-H (H1): The proton on the nitrogen of the indole ring is expected to appear as a broad singlet at a significantly downfield chemical shift (~11.5 ppm) due to its acidic nature and participation in hydrogen bonding.

-

C2-H: The proton at the C2 position is adjacent to the methyl group and the nitrogen atom. It is anticipated to be a singlet around 7.3 ppm.

-

Aromatic Protons (C4-H, C6-H, C7-H): The protons on the benzene ring will exhibit characteristic splitting patterns. The C4-H, being ortho to the electron-withdrawing carboxylic acid group, will be the most deshielded and is predicted to appear as a doublet around 8.1 ppm. The C7-H will be a doublet around 7.4 ppm, coupled to C6-H. The C6-H will be a doublet of doublets around 7.8 ppm, showing coupling to both C4-H and C7-H.

-

C3-Methyl Protons: The three protons of the methyl group at the C3 position are expected to appear as a sharp singlet at approximately 2.3 ppm.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will be highly deshielded and is expected to be a broad singlet at a very downfield position (~12.5 ppm), and its position can be highly dependent on concentration and temperature.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~125 |

| C3 | ~110 |

| C3a | ~128 |

| C4 | ~122 |

| C5 | ~125 |

| C6 | ~120 |

| C7 | ~112 |

| C7a | ~137 |

| C3-CH₃ | ~10 |

| COOH | ~168 |

Interpretation and Rationale:

-

Carbonyl Carbon (COOH): The carbon of the carboxylic acid group is the most deshielded carbon and is predicted to appear around 168 ppm.

-

Aromatic and Heterocyclic Carbons: The eight carbons of the indole ring system will resonate in the aromatic region (110-140 ppm). The quaternary carbons (C3, C3a, C5, C7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The chemical shifts are influenced by the substituents; for instance, C5, attached to the carboxylic acid, will be shifted accordingly.

-

Methyl Carbon (C3-CH₃): The carbon of the methyl group is expected to have a chemical shift in the aliphatic region, around 10 ppm.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Data:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |

| N-H (Indole) | ~3400 | Medium, Sharp |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 2950 - 2850 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1680 | Strong, Sharp |

| C=C (Aromatic) | 1600 - 1450 | Medium |

| C-O (Carboxylic Acid) | 1320 - 1210 | Strong |

| C-N | 1350 - 1280 | Medium |

Interpretation and Rationale:

-

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H group of the carboxylic acid dimer.

-

N-H Stretch: A characteristic sharp peak around 3400 cm⁻¹ is anticipated for the N-H stretching vibration of the indole ring.

-

C=O Stretch: A strong, sharp absorption peak between 1700 and 1680 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid that is conjugated with the aromatic ring.

-

C=C and C-O Stretches: Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. A strong C-O stretching band from the carboxylic acid will be present in the 1320-1210 cm⁻¹ range.

Experimental Protocols

While experimental data is not presented, the following are standard protocols for acquiring the spectroscopic data discussed.

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve carboxylic acids and for the observation of exchangeable protons (N-H and COOH).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters (¹H NMR):

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds.

-

-

Acquisition Parameters (¹³C NMR):

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use proton decoupling to simplify the spectrum to singlets for each carbon.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy Protocol:

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powdered sample directly on the ATR crystal.

-

Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Collect the spectrum in the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Record a background spectrum of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.

-

-

Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for Spectroscopic Analysis:

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, and IR spectra, grounded in established chemical principles and data from analogous structures, serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important indole derivative. The provided protocols offer a standardized approach for obtaining high-quality experimental data, which will be crucial for validating these predictions and advancing research in this field.

An In-depth Technical Guide to the Solubility and Stability of 3-Methyl-1H-indole-5-carboxylic Acid

Introduction

3-Methyl-1H-indole-5-carboxylic acid, a derivative of the versatile indole scaffold, represents a molecule of significant interest within pharmaceutical research and drug development.[1][2][3] The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[2][3] The physicochemical properties of any new chemical entity, particularly its solubility and stability, are fundamental parameters that profoundly influence its journey from a promising lead compound to a viable therapeutic agent. A comprehensive understanding of these characteristics is paramount for formulation development, analytical method design, and predicting in vivo performance.

This technical guide provides a holistic overview of the critical aspects of solubility and stability pertaining to this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. While specific experimental data for this particular molecule is not extensively available in the public domain, this guide will leverage data from closely related analogues and established scientific principles to provide a robust framework for its characterization.

Physicochemical Properties: The Foundation of Drug Action

The therapeutic efficacy of a drug is intrinsically linked to its ability to reach its biological target in a sufficient concentration and for an appropriate duration. Solubility and stability are the gatekeepers of this process.

Solubility dictates the maximum concentration of a substance that can be dissolved in a given solvent at a specific temperature, forming a homogeneous solution. In drug development, aqueous solubility is a critical determinant of oral bioavailability. Poorly soluble compounds often exhibit incomplete absorption from the gastrointestinal tract, leading to suboptimal therapeutic effects. Furthermore, solubility in organic solvents is crucial for various stages of drug manufacturing, purification, and the preparation of stock solutions for in vitro and in vivo testing.

Stability refers to the ability of a substance to resist chemical change or degradation over time under various environmental conditions. Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in physical properties, all of which can compromise the safety and efficacy of the final drug product.

For this compound, with a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.186 g/mol , its structure suggests it is a crystalline solid at room temperature.[1] The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and an indole ring system (which can participate in π-π stacking and hydrophobic interactions) suggests a complex solubility profile.

Predictive Analysis of Physicochemical Parameters

In the absence of extensive experimental data for this compound, predictive models and data from analogous structures can provide valuable initial estimates of its key physicochemical properties.

pKa and logP: The Twin Pillars of Drug Disposition

The pKa of a molecule is a measure of its acidity or basicity. For this compound, the carboxylic acid group is the primary acidic functional group, while the indole nitrogen is weakly basic. The pKa of the carboxylic acid will govern the extent of its ionization at different physiological pH values. As a general principle, the acidity of a carboxylic acid is influenced by the electronic effects of its substituents.[4] Theoretical calculations can be employed to predict pKa values, with methods ranging from semi-empirical to more complex Density Functional Theory (DFT) approaches.[4][5][6]

The logP (logarithm of the partition coefficient) is a measure of a compound's lipophilicity, or its preference for a nonpolar (lipid-like) environment versus a polar (aqueous) environment. LogP is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[7][8] A balanced logP is often sought for oral drugs to ensure sufficient membrane permeability for absorption without excessive sequestration in fatty tissues.[8] Various computational models are available to predict logP values based on the molecule's structure.[7][9]

Table 1: Predicted Physicochemical Properties of this compound and Related Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa (Carboxylic Acid) | Predicted XLogP3 |

| This compound | C₁₀H₉NO₂ | 175.18 | ~4-5 | ~2.0-2.5 |

| 5-Methyl-1H-indole-3-carboxylic acid | C₁₀H₉NO₂ | 175.18 | ~4-5 | 2.4 |

| Indole-5-carboxylic acid | C₉H₇NO₂ | 161.16 | ~4-5 | 1.8 |

| 3-Methylindole (Skatole) | C₉H₉N | 131.17 | N/A | 2.6 |

Note: Predicted values are estimates based on computational models and data from similar structures and should be confirmed by experimental determination.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound in various solvents is essential for its development. The following protocols are based on widely accepted and robust methodologies.

Workflow for Comprehensive Solubility Assessment

The following diagram illustrates a logical workflow for a comprehensive assessment of the solubility of a new chemical entity like this compound.

Caption: A phased approach to solubility determination in drug development.

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO) in a sealed, clear container. The presence of undissolved solid is crucial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. Preliminary experiments should be conducted to determine the time to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the saturated solution with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve should be prepared to ensure accurate quantification.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated at equilibrium.

-

Constant Temperature: Solubility is temperature-dependent, so precise temperature control is critical for reproducibility.

-

Prolonged Agitation: Allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states.

-

HPLC-UV Analysis: Provides high specificity and sensitivity, allowing for accurate quantification and the ability to detect any potential degradation products.[10]

Table 2: Proposed Solvents for Solubility Screening of this compound

| Solvent Class | Specific Solvents | Rationale |

| Aqueous Buffers | Purified Water, PBS (pH 7.4), Citrate Buffer (pH 3.0, 5.0) | To assess solubility in physiologically relevant media and understand the impact of pH. |

| Polar Protic Solvents | Methanol, Ethanol | Commonly used in synthesis, purification, and as co-solvents in formulations. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Strong organic solvents often used to prepare high-concentration stock solutions for biological assays.[11] |

| Non-polar Solvents | Toluene, Dichloromethane | To understand the lipophilic character of the compound and for potential use in specific synthetic steps. |

Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and for developing stability-indicating analytical methods. Forced degradation studies are a regulatory requirement and are designed to intentionally degrade the compound under more severe conditions than those it would typically encounter.[12][13] These studies help to identify potential degradation products and elucidate degradation pathways.[13]

Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for conducting forced degradation studies.

Caption: Workflow for forced degradation studies and degradant identification.

Protocol 2: Forced Degradation Study of this compound

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in an appropriate solvent system. For hydrolytic and oxidative stress, the stressing agent is added directly. For thermal and photolytic studies, both solid and solution samples should be tested.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose solid and solution samples to dry heat (e.g., 60 °C).

-

Photostability: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours) or until a target degradation of 5-20% is achieved.

-

Sample Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from all significant degradation products.

-

Degradant Identification: For samples showing significant degradation, use LC-MS/MS to obtain the mass of the degradation products and their fragmentation patterns to aid in structure elucidation.

Predicted Degradation Pathways:

Based on the known degradation of indole and its derivatives, the following pathways are plausible for this compound:[10][14][15]

-

Oxidative Degradation: The indole ring is susceptible to oxidation. The initial step is likely hydroxylation at the 2- or 3-position, followed by ring opening of the pyrrole ring to form derivatives of anthranilic acid.[10][14]

-

Hydrolytic Degradation: While the indole ring itself is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to degradation, although this is likely to be less significant than oxidative pathways.

-

Photodegradation: Indole derivatives can be sensitive to light, potentially leading to polymerization or complex degradation pathways.

Conclusion

A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development as a therapeutic agent. This guide has provided a comprehensive framework for the systematic evaluation of these critical physicochemical properties. By employing the detailed experimental protocols outlined herein, researchers can generate the robust data necessary to guide formulation strategies, establish appropriate storage conditions, and ensure the development of a safe, stable, and efficacious drug product. The principles and methodologies described are grounded in established scientific practice and are designed to meet the rigorous standards of the pharmaceutical industry.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. 3-Methylindole | 83-34-1 [chemicalbook.com]

- 3. Frontiers | Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria [frontiersin.org]

- 4. journals.ntu.edu.iq [journals.ntu.edu.iq]

- 5. monkey-mind.blog [monkey-mind.blog]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. oaepublish.com [oaepublish.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of 3-Methyl-1H-indole-5-carboxylic acid

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from essential amino acids like tryptophan to blockbuster drugs.[1] This technical guide provides a comprehensive analysis of 3-Methyl-1H-indole-5-carboxylic acid, a specific derivative within this privileged class. While direct biological data on this exact molecule is nascent, this document synthesizes information from closely related analogs to build a robust profile of its predicted activities and therapeutic potential. We will delve into its chemical properties, plausible synthetic routes, and inferred biological activities, including anticancer, antimicrobial, and enzyme inhibitory functions. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to catalyze further investigation into this promising scaffold.

Introduction: The Significance of the Indole Scaffold

The indole heterocycle is a recurring motif in molecules that have profound effects on biological systems.[1] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a multitude of biological targets.[2] Clinically relevant drugs such as Indomethacin (anti-inflammatory), Vincristine (anticancer), and Sunitinib (tyrosine kinase inhibitor) all feature the indole core, highlighting its versatility and importance in drug design.[1][3]

This compound belongs to the family of indole carboxylic acids, which are recognized for their broad spectrum of pharmacological activities. The strategic placement of a methyl group at the C3 position and a carboxylic acid at the C5 position creates a molecule with specific steric and electronic features that are ripe for exploration. This guide will explore the therapeutic potential of this scaffold by examining the established activities of its close structural relatives.

Chemical and Physical Properties

A foundational understanding of a compound's physical properties is critical for its application in experimental biology and drug development.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.19 g/mol |

| CAS Number | 588688-44-2 |

| Predicted LogP | 2.1-2.5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

Table 1: Physicochemical properties of this compound.

Synthesis Strategy

While multiple synthetic routes to indole-5-carboxylic acids exist, a common and effective approach is the Fischer-indole synthesis.[4] An alternative, the Batcho-Leimgruber indole synthesis, also provides a flexible entry to functionalized indoles. A plausible route to the title compound could be adapted from established procedures for related analogs, such as the synthesis of ethyl 2-methylindole-5-carboxylate.[5] This process typically involves the cyclization of a phenylhydrazone derivative, followed by ester hydrolysis to yield the carboxylic acid. Subsequent methylation at the C3 position would complete the synthesis.

A generalized synthetic workflow is presented below.

Caption: Generalized synthetic workflow for indole-5-carboxylic acids.

Inferred Biological Activities and Mechanisms of Action

Direct experimental evidence for the biological activity of this compound is limited in publicly available literature. However, by analyzing its structural components and the activities of closely related molecules, we can infer its most probable biological roles.

Anticancer Potential: A Scaffold for Kinase Inhibition

The indole nucleus is a "privileged scaffold" for the design of protein kinase inhibitors.[6][7] Many successful anticancer drugs, such as Sunitinib, are 2-indolinone derivatives that target receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[3] These enzymes are critical regulators of cell proliferation, angiogenesis, and metastasis; their dysregulation is a hallmark of many cancers.[2][8]

Derivatives of indole-6-carboxylate have been explicitly designed as inhibitors of EGFR and VEGFR-2.[2] Furthermore, indole-3-carboxylic acid derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are attractive targets for cancer therapy.[9]

Causality of Action: The indole ring system mimics the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases. The substituents on the indole ring, such as the C3-methyl and C5-carboxylic acid groups, are crucial for establishing specific interactions (e.g., hydrogen bonds, hydrophobic interactions) within the active site, thereby conferring potency and selectivity.[8] The carboxylic acid moiety, in particular, can act as a key hydrogen bond acceptor or donor, anchoring the molecule to specific amino acid residues.

Caption: Mechanism of Receptor Tyrosine Kinase (RTK) inhibition.

Antimicrobial and Antibiofilm Activity

Indole and its derivatives are known to possess significant antimicrobial properties.[1] They can act against a wide range of pathogens, including extensively drug-resistant (XDR) bacteria like Acinetobacter baumannii.[10] The proposed mechanisms are multifaceted and include:

-

Inhibition of Respiratory Metabolism: A recent study on a synthetic indole derivative, SMJ-2, found that it inhibits respiratory metabolism and disrupts the bacterial membrane potential.[11][12]

-

Interference with Quorum Sensing: Indole derivatives can interfere with bacterial communication systems (quorum sensing), which are essential for biofilm formation.[10] Sub-inhibitory concentrations of agents like 7-hydroxyindole have been shown to both inhibit the formation of and eradicate mature biofilms.[10]

-

Enzyme Inhibition: Certain indole derivatives are thought to inhibit essential bacterial enzymes. For example, docking studies suggest that some derivatives may inhibit E. coli MurB, an enzyme involved in peptidoglycan biosynthesis.

The 3-methyl group on the indole ring (also known as skatole) is particularly interesting, as 3-methylindole itself has demonstrated potent antimicrobial and antibiofilm activity.[10]

Other Potential Therapeutic Targets

The versatility of the indole scaffold suggests other potential applications:

-

Xanthine Oxidase (XO) Inhibition: Derivatives of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid have been synthesized as novel inhibitors of xanthine oxidase, a key enzyme in uric acid production.[13] This suggests a potential application in treating hyperuricemia and gout.

-

Endothelin-1 Antagonism: Novel compounds featuring a 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid core have been evaluated as endothelin-1 antagonists, indicating potential use as vasodilator agents.[14]

Key Experimental Protocols

To empirically validate the predicted biological activities of this compound, the following standard, self-validating protocols are recommended.

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a robust method for assessing a compound's effect on cell viability and proliferation by measuring the metabolic activity of living cells.[15]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 4 hours in the incubator. Viable cells will convert the MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is recorded.[17]

Step-by-Step Methodology:

-

Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium (e.g., S. aureus, E. coli) from a fresh agar plate (18-24 hours old). Suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).[19]

-

Plate Setup: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.[19]

-

Serial Dilution: Prepare a stock solution of this compound. Add 50 µL of a 2x concentrated solution to the first well of each test row. Perform a two-fold serial dilution by transferring 50 µL from well to well across the plate. Discard the final 50 µL.

-

Inoculation: Dilute the standardized bacterial suspension from Step 1 so that each well receives a final inoculum of approximately 5 × 10⁵ CFU/mL in a volume of 50 µL.[17]

-

Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.

-

Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.[19]

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[17]

Protocol: In Vitro Tyrosine Kinase Assay (Fluorescence-Based)

This assay quantifies the activity of a specific tyrosine kinase and the inhibitory effect of the test compound. This protocol describes a universal, fluorescence polarization (FP) based method.

Principle: The assay measures the phosphorylation of a peptide substrate by a kinase. A fluorescently labeled phosphopeptide ("tracer") and the phosphopeptide generated by the kinase reaction compete for binding to a phosphotyrosine-specific antibody. Kinase activity leads to more unlabeled phosphopeptide, which displaces the tracer from the antibody, causing a decrease in the fluorescence polarization signal.[20]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare the kinase buffer (e.g., HEPES, MgCl₂, MnCl₂), recombinant human kinase (e.g., VEGFR-2), peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.[20] Prepare serial dilutions of this compound.

-

Kinase Reaction: In a 384-well plate, combine the kinase, peptide substrate, and the test compound (or vehicle control).

-

Initiation: Start the reaction by adding ATP to each well. The final ATP concentration should be close to its Km value for the specific kinase.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

-

Quenching and Detection: Stop the reaction by adding a quench/detection mixture containing EDTA, a high-affinity anti-phosphotyrosine antibody, and the fluorescent tracer.[20]

-

Equilibration: Incubate for at least 15-30 minutes at room temperature to allow the antibody-peptide binding to reach equilibrium.

-

Measurement: Read the fluorescence polarization values using a suitable plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the uninhibited control and determine the IC₅₀ value.

Caption: A logical workflow for drug discovery and biological screening.

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery. Based on robust evidence from structurally similar compounds, it possesses a high potential for exhibiting anticancer and antimicrobial activities. Its core scaffold is well-suited for targeting protein kinases, while the specific substitution pattern may confer novel antimicrobial mechanisms.

The immediate path forward requires the empirical validation of these predicted activities. The protocols detailed in this guide provide a clear framework for initiating this research. Future work should focus on:

-

Empirical Screening: Performing the cytotoxicity, antimicrobial, and kinase inhibition assays described.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogs by modifying the C3 and C5 substituents to optimize potency and selectivity.

-

Mechanism Deconvolution: If activity is confirmed, further studies should elucidate the precise molecular targets and pathways involved.

This technical guide serves as a foundational resource, providing both the theoretical rationale and the practical methodologies necessary to unlock the full therapeutic potential of this compound and its derivatives.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. atcc.org [atcc.org]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

A Multi-Faceted In-Silico Strategy for the Comprehensive Characterization of 3-Methyl-1H-indole-5-carboxylic acid

Executive Summary

This technical guide outlines a comprehensive in-silico modeling workflow for the characterization of 3-Methyl-1H-indole-5-carboxylic acid. The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of therapeutic agents and its capacity for diverse molecular interactions.[1][2][3] This document provides a strategic, multi-pronged computational approach, moving beyond a simple recitation of methods to explain the scientific rationale behind each stage of the investigation. We will progress from foundational physicochemical analysis and target identification to sophisticated molecular simulations and predictive modeling. The objective is to construct a detailed molecular profile, hypothesize biological targets, and predict the pharmacokinetic properties of this compound, thereby establishing a robust, data-driven foundation for subsequent experimental validation in a drug discovery context.

Part 1: Foundational Analysis: Understanding the Molecule

Before any computational modeling can commence, a thorough understanding of the subject molecule is paramount. This initial phase focuses on characterizing the intrinsic properties of this compound and contextualizing its significance based on its core chemical scaffold.

Physicochemical Profile

This compound is a small molecule belonging to the indole class of heterocyclic compounds.[4] Its fundamental properties, essential for parameterizing all subsequent in-silico models, are summarized below.

| Property | Value | Source |

| CAS Number | 588688-44-2 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 175.186 g/mol | --INVALID-LINK-- |

| Structure | Indole ring with a methyl group at position 3 and a carboxylic acid group at position 5. | N/A |

The Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole ring system is a highly versatile and privileged scaffold in drug discovery.[2] Its prevalence in natural products and FDA-approved drugs underscores its importance.[2][5] Indole derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][6] This broad therapeutic relevance stems from the indole core's ability to form various interactions—such as hydrogen bonds and π-π stacking—with a wide range of biological targets.[5] Therefore, a novel derivative like this compound is an inherently interesting candidate for computational investigation to explore its therapeutic potential.

Part 2: The Core Investigative Workflow: From Ligand to Dynamic Complex

Caption: Core in-silico workflow from ligand preparation to predictive modeling.

Protocol: Ligand Preparation and Optimization

Causality: The accuracy of any structure-based calculation (like docking) is fundamentally dependent on the quality of the input ligand structure. An improperly prepared ligand with an unrealistic conformation or incorrect protonation state will produce meaningless results. This protocol ensures the ligand is in a low-energy, computationally sound state.

Step-by-Step Methodology:

-

2D Structure Generation: Draw this compound using chemical drawing software such as ChemDraw.

-

Conversion to 3D: Convert the 2D drawing into a 3D structure.

-

Protonation State Assignment: At physiological pH (~7.4), the carboxylic acid group will be deprotonated (carboxylate). Assign the correct protonation states using a tool like Open Babel or Maestro's LigPrep.

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or OPLS) to find a low-energy conformation. This step resolves any steric clashes or unnatural bond lengths/angles.

-

File Format Conversion: Save the optimized structure in a format compatible with docking and dynamics software (e.g., .mol2, .sdf, or .pdbqt).

Target Identification: Hypothesis Generation

Causality: Without a known biological target, we must employ "target fishing" strategies to identify proteins that are likely to bind to our molecule. This is a hypothesis-generation step that leverages the principle of molecular similarity: a molecule will likely bind to the same targets as other molecules with similar shapes and chemical features.[7][8]

Step-by-Step Methodology:

-

Ligand-Based Screening: Use the optimized 3D structure of our molecule as a query in web servers like SwissTargetPrediction or PharmMapper. These tools screen the query against databases of known ligands and predict targets based on 3D shape and pharmacophore similarity.

-

Reverse Docking: Screen the ligand against a library of protein binding sites from the Protein Data Bank (PDB). This computationally intensive method can uncover non-obvious targets.

-

Literature & Database Mining: Search databases like ChEMBL and PubChem for activities of compounds structurally related to this compound. This can provide clues to potential target classes (e.g., kinases, GPCRs, enzymes).

-

Target Validation: Prioritize the list of potential targets based on biological relevance to disease, druggability, and consensus across different prediction methods.

Protocol: Molecular Docking

Causality: Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[9] It allows us to test the binding hypotheses generated in the previous step and provides a static snapshot of the most probable protein-ligand interactions.[10][11]

References

- 1. mdpi.com [mdpi.com]

- 2. ijrpr.com [ijrpr.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. mdpi.com [mdpi.com]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Modeling Techniques and In-Silico Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for 3-Methyl-1H-indole-5-carboxylic Acid: A Medicinal Chemistry Perspective

This guide provides an in-depth technical framework for performing and interpreting quantum chemical calculations on 3-Methyl-1H-indole-5-carboxylic acid, a molecule of interest in the field of drug development. As researchers and scientists in this domain, understanding the electronic structure and physicochemical properties of potential drug candidates at a molecular level is paramount. Quantum chemical calculations offer a powerful in-silico lens to elucidate these properties, guiding rational drug design and lead optimization. This document is structured to provide not just a procedural outline but also the scientific rationale behind the chosen computational strategies, ensuring a blend of theoretical robustness and practical applicability.

The Significance of the Indole Scaffold and this compound in Drug Discovery

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block for targeting a wide array of biological receptors. This compound, a specific derivative, combines the indole core with methyl and carboxylic acid functional groups, which can significantly influence its pharmacokinetic and pharmacodynamic profile. The methyl group can enhance binding through hydrophobic interactions and modulate metabolic stability, while the carboxylic acid group can act as a hydrogen bond donor and acceptor, or as a key anchoring point to a protein target.

Quantum chemical calculations allow us to dissect the contributions of these functional groups to the overall molecular properties, providing insights that are often difficult to obtain through experimental means alone.

Foundational Quantum Chemical Methods: A Deliberate Selection

For a molecule like this compound, a balance between computational accuracy and cost is crucial. The two primary methods that offer this balance are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.[1][2]

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its excellent combination of accuracy and computational efficiency.[3][4][5] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by the electron density.[4] This is a significant departure from traditional wavefunction-based methods, as it reduces the complexity of the problem from 3N spatial coordinates (for N electrons) to just three.

For our target molecule, a hybrid functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a well-established and reliable choice. It incorporates a portion of the exact exchange from Hartree-Fock theory, which often improves the description of electronic properties for organic molecules.[6]

Hartree-Fock (HF) Theory

Hartree-Fock theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[1][7] While computationally less demanding than post-HF methods, it systematically neglects electron correlation, which can affect the accuracy of certain properties.[8] However, HF calculations are still valuable for providing a qualitative understanding of molecular orbitals and can serve as a starting point for more advanced calculations.[2][9]

The Choice of Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy and computational cost of the calculation. For this compound, a Pople-style basis set such as 6-311+G(d,p) is recommended.[6]

-

6-311 : This indicates a triple-zeta valence basis set, providing more flexibility for describing the valence electrons, which are crucial for chemical bonding and reactivity.

-

+ : The plus sign indicates the addition of diffuse functions, which are important for describing the behavior of electrons far from the nucleus, such as in anions or molecules with lone pairs. This is particularly relevant for the carboxylic acid group.

-

G : Denotes Gaussian-type orbitals.

-

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for more flexibility in the shape of the orbitals, which is essential for accurately describing chemical bonds and non-covalent interactions.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines a comprehensive computational study of this compound. This workflow is designed to be self-validating at each stage.

Molecular Structure Input and Initial Optimization

-

Construct the Molecule : Build the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

-

Initial Geometry Optimization : Perform an initial, low-level geometry optimization using a faster method like molecular mechanics (e.g., MMFF94) or a semi-empirical method (e.g., PM7) to obtain a reasonable starting geometry. This step helps to avoid starting the more computationally expensive DFT calculations from a high-energy, unrealistic conformation.

High-Level Geometry Optimization and Frequency Analysis

-

DFT Geometry Optimization : Perform a full geometry optimization at the B3LYP/6-311+G(d,p) level of theory. This will find the lowest energy conformation of the molecule in the gas phase.

-

Frequency Calculation : After optimization, perform a frequency calculation at the same level of theory. This is a critical step for two reasons:

-

Verification of Minimum Energy Structure : A true minimum energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point on the potential energy surface, and the geometry should be further optimized.

-

Prediction of Vibrational Spectra : The calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra for validation of the computational model.

-

The logical flow of this initial phase can be visualized as follows:

Caption: Workflow for Geometry Optimization and Verification.

Calculation of Key Molecular Properties

Once the optimized geometry is confirmed, a range of electronic and spectroscopic properties can be calculated.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.

-

HOMO Energy : Related to the ability to donate an electron.

-

LUMO Energy : Related to the ability to accept an electron.

-

HOMO-LUMO Gap (ΔE) : A measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

These can be calculated from the output of the DFT calculation.

The MEP is a color-coded map that illustrates the charge distribution on the molecule's surface. It is an invaluable tool for identifying regions that are prone to electrophilic and nucleophilic attack.

-

Red regions (negative potential) : Indicate electron-rich areas, likely sites for electrophilic attack (e.g., the oxygen atoms of the carboxylic acid).

-

Blue regions (positive potential) : Indicate electron-poor areas, likely sites for nucleophilic attack (e.g., the hydrogen atom of the carboxylic acid and the N-H group).

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It can be used to:

-

Determine the natural atomic charges.

-

Analyze hyperconjugative interactions that contribute to molecular stability.

-

Understand the nature of the chemical bonds (e.g., sigma, pi).

-

IR and Raman Spectra : The calculated vibrational frequencies and intensities can be used to generate theoretical IR and Raman spectra. These can be directly compared with experimental data.

-

NMR Spectra : Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method at the same DFT level.

-